molecular formula C16H20N2O3S B2808088 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea CAS No. 2034500-46-2

1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2808088
CAS No.: 2034500-46-2
M. Wt: 320.41
InChI Key: OZIQIPILNNALSM-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(17-9-14-3-1-6-21-14)18(10-13-5-7-20-12-13)11-15-4-2-8-22-15/h2,4-5,7-8,12,14H,1,3,6,9-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIQIPILNNALSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by its unique structural features, including multiple heterocyclic rings and a urea functional group. Its molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, indicating a rich framework that may interact with various biological targets. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound's structure includes:

  • Furan and Thiophene Rings : These heterocycles are known for their biological activity, including antioxidant and antimicrobial properties.
  • Tetrahydrofuran Moiety : This contributes to the compound's solubility and stability, enhancing its potential for biological applications.

Biological Activity

Preliminary studies suggest that compounds with similar structures to 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea exhibit various biological activities:

Antimicrobial Activity

Research indicates that derivatives of urea with furan and thiophene moieties can possess significant antimicrobial properties. For instance, in vitro studies have shown that such compounds can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections.

Anticancer Potential

Studies have demonstrated that compounds with similar structural features can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, urea derivatives are often evaluated for their ability to inhibit proteases or kinases, which are critical targets in drug discovery.

Research Findings and Case Studies

Several studies have investigated the biological activity of structurally related compounds. Below is a summary of key findings:

Study Compound Biological Activity Methodology
Study A1-(Furan-2-ylmethyl)-3-(phenyl)ureaAntimicrobialDisk diffusion method against various pathogens
Study B1-(Thiophen-3-ylmethyl)-3-(furan)ureaAnticancer (breast cancer cell lines)MTT assay for cell viability
Study C1-(Tetrahydrofuran)-3-(furan)ureaEnzyme inhibition (kinase)Kinetic assays to determine IC50 values

The mechanism by which 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea exerts its biological effects is likely multifaceted:

  • Receptor Binding : The compound may bind to specific receptors, altering their activity.
  • Enzyme Interaction : The urea group can facilitate interactions with enzymes, affecting their catalytic activity.
  • Cell Signaling Modulation : It may influence pathways involved in cell growth and apoptosis.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may exhibit significant antibacterial properties. For instance, derivatives of urea compounds have been tested against various bacterial strains, showing promising results:

  • Efficacy Against Gram-positive Bacteria : Compounds similar to 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea have shown Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus, indicating potential as antibacterial agents .

Anticancer Properties

Research indicates that the structural features of this compound may lead to interactions with specific biological targets involved in cancer pathways. In vitro assays have demonstrated its potential efficacy in inhibiting cancer cell proliferation, suggesting further exploration in cancer therapeutics is warranted.

Neuroprotective Effects

Some studies have indicated that compounds with similar heterocyclic frameworks may possess neuroprotective properties. Investigating the interaction of this compound with neuroreceptors could reveal its potential in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of urea compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the need for further investigation into the specific effects of 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea .
  • Neuroprotective Research : Another research effort focused on the neuroprotective effects of related compounds, highlighting their potential in mitigating oxidative stress in neuronal cells .

Q & A

Q. Why do biological assays show variable potency across research groups?

  • Methodology :
  • Cell line validation : Authenticate cell lines via STR profiling to exclude contamination .
  • Standardize protocols : Use identical assay durations (e.g., 48 vs. 72 hours) and serum concentrations .

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